Dapsone

Description

Properties

IUPAC Name |

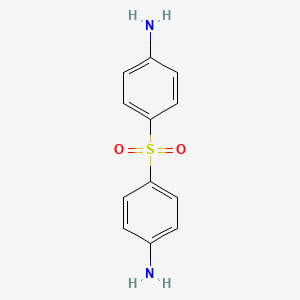

4-(4-aminophenyl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJKPEGWNLWLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Record name | 4,4'-SULFONYLDIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020371 | |

| Record name | Dapsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-sulfonyldianiline appears as odorless white or creamy white crystalline powder. Slightly bitter taste. (NTP, 1992), Odorless white or creamy white crystalline powder; [CAMEO], Solid | |

| Record name | 4,4'-SULFONYLDIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dapsone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dapsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 320 °F (NTP, 1992), Flash point > 320 °F | |

| Record name | 4,4'-SULFONYLDIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dapsone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), In water, 380 mg/L at 37 °C, Soluble in alcohol, methanol, acetone, dilute hydrochloric acid. Practically insoluble in water., Insoluble in fixed and vegetable oils., Slightly soluble in deuterated dimethyl sulfoxide., 2.84e-01 g/L | |

| Record name | SID855979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4,4'-SULFONYLDIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dapsone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAPSONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dapsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.33 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 4,4'-SULFONYLDIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (Air = 1) | |

| Record name | 4,4'-SULFONYLDIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DAPSONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Dapsone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Three contaminants commonly found in commercial dapsone, 2,4-sulfonylbis(benzeneamine); 4-(phenylsulfonyl)benzeneamine; & 4-(4'-chlorophenylsulfonyl)benzeneamine, were identified by NMR & unambiguous synth of each compd. | |

| Record name | DAPSONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from 95% ethanol, White or creamy white crystalline powder | |

CAS No. |

80-08-0 | |

| Record name | 4,4'-SULFONYLDIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dapsone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapsone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapsone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dapsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dapsone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dapsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dapsone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.136 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5C518302 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DAPSONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dapsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

347 to 349 °F (NTP, 1992), 175-176 °C (also a higher melting form, MP 180.5 °C), There are extraordinarily complicated polymorphism conditions in the drugs dapsone and ethambutol chloride. In both cases, four modifications were detected, and in the case of dapsone there exists a hydrate in addition. The dapsone anhydrate is present as enantiotropic Mod. III, which transforms into Mod. II at 80 °C. This form is mostly stable up to its melting point. Mod. I, which crystallizes from the melt, is likewise enantiotropic with Mod. II. In addition, there is enantiotropy between Mod. I and Mod. III. The transformation of Mod. III /between/ Mod. II takes place continuously and independently from nuclei, so that the melting point of Mod. III cannot be determined. In Mod. IV, no enantiotropy with another crystal form could be detected. ..., 175.5 °C | |

| Record name | 4,4'-SULFONYLDIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dapsone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAPSONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dapsone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014395 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dapsone's Anti-inflammatory Mechanism: A Technical Guide for Researchers

An in-depth exploration of the molecular and cellular interactions of dapsone in the context of inflammatory diseases, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core mechanisms of action.

Introduction

This compound (4,4'-diaminodiphenyl sulfone), a synthetically produced sulfone, has long been a cornerstone in the treatment of leprosy. However, its therapeutic applications extend far beyond its antimicrobial properties. For decades, this compound has been effectively utilized in the management of a diverse range of chronic inflammatory and autoimmune diseases, particularly those characterized by neutrophilic infiltration. This technical guide delves into the intricate mechanisms that underpin this compound's potent anti-inflammatory effects, providing a detailed overview of its interactions with key cellular and molecular components of the inflammatory cascade. The primary focus will be on its profound influence on neutrophil function, a critical driver of inflammation-mediated tissue damage.

Core Anti-inflammatory Mechanisms of this compound

This compound's anti-inflammatory prowess stems from its multifaceted interference with neutrophil-mediated inflammatory processes. The primary mechanisms can be broadly categorized as:

-

Inhibition of Myeloperoxidase (MPO) Activity: this compound is a potent inhibitor of myeloperoxidase, a key enzyme released from the azurophilic granules of neutrophils.[1][2][3] MPO catalyzes the production of hypochlorous acid (HOCl), a highly reactive oxidant that contributes significantly to tissue damage at sites of inflammation. By inhibiting MPO, this compound effectively curtails the generation of this cytotoxic agent.[1]

-

Reduction of Reactive Oxygen Species (ROS) Production: Neutrophils, upon activation, undergo a "respiratory burst" leading to the production of superoxide anions and other reactive oxygen species. This compound has been demonstrated to suppress this oxidative burst, thereby mitigating oxidative stress and its damaging consequences.[4]

-

Interference with Neutrophil Chemotaxis and Adhesion: this compound impedes the migration of neutrophils to inflammatory sites by inhibiting their chemotactic response to various stimuli, including the bacterial-derived peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP).[5] Furthermore, it has been shown to inhibit the adherence of neutrophils to endothelial cells and antibody-coated surfaces, a crucial step in their extravasation into tissues.[6][7]

-

Modulation of Inflammatory Signaling Pathways: this compound's influence extends to intracellular signaling cascades that govern the inflammatory response. It has been shown to interfere with G-protein coupled receptor signaling initiated by chemotactic factors and to downregulate the activation of the transcription factor NF-κB, a central regulator of pro-inflammatory gene expression.[5]

-

Inhibition of Pro-inflammatory Mediator Release: this compound can suppress the release of key pro-inflammatory mediators from neutrophils, including the chemokine Interleukin-8 (IL-8) and the proteolytic enzyme elastase.[8] IL-8 is a potent neutrophil chemoattractant, and its inhibition further contributes to the reduction of neutrophil infiltration. Elastase is a destructive enzyme that degrades components of the extracellular matrix.

Quantitative Analysis of this compound's Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies, illustrating the dose-dependent inhibitory effects of this compound on key neutrophil functions.

| Neutrophil Function | Stimulus | This compound Concentration | Inhibition (%) | IC50 | Reference |

| Adherence | PMA (0.1 µM) | 150 µg/mL | ~50% | ~150 µg/mL | [6][9] |

| Adherence | fMLP (10⁻⁶ M) | 150 µg/mL | ~50% | ~150 µg/mL | [6][9] |

| Adherence to IgA | - | 50 µg/mL | up to 75% | - | [7][10] |

| Chemotaxis | fMLP | 10 µg/mL | - | - | [11] |

| Superoxide Production | fMLP, C5a | Not specified | Suppressed | - | [8] |

| Elastase Release | fMLP, C5a | Not specified | Suppressed | - | [8] |

| IL-8 Secretion | LPS | 1 µg/mL | Significant | - | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for assessing its anti-inflammatory effects on neutrophils.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to elucidate the anti-inflammatory mechanisms of this compound.

Neutrophil Adhesion Assay

-

Principle: This assay quantifies the adherence of neutrophils to a protein-coated surface, mimicking the endothelial lining of blood vessels. This compound's effect on this process is measured by comparing the adherence of treated versus untreated cells.

-

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with a protein solution (e.g., 1% albumin in phosphate-buffered saline (PBS)) and incubated overnight at 4°C. The plates are then washed with PBS to remove unbound protein.

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

This compound Treatment: Isolated neutrophils are resuspended in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS) and pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes at 37°C).

-

Stimulation and Adhesion: The this compound-treated neutrophils are then added to the protein-coated wells. A stimulating agent (e.g., 0.1 µM PMA or 10⁻⁶ M fMLP) is added to induce neutrophil activation and adherence. The plates are incubated for a defined period (e.g., 30 minutes at 37°C).

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: Adherent cells are fixed (e.g., with methanol) and stained with a dye such as crystal violet. The dye is then solubilized (e.g., with 1% SDS), and the absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is directly proportional to the number of adherent cells.[6][9]

-

Data Analysis: The percentage inhibition of adherence by this compound is calculated relative to the vehicle-treated control.

-

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

-

Principle: This assay measures the directed migration of neutrophils towards a chemoattractant through a porous membrane. This compound's inhibitory effect on this migration is quantified.

-

Methodology:

-

Chamber Setup: A Boyden chamber or a similar transwell insert system with a microporous membrane (e.g., 3-5 µm pore size) is used. The lower chamber is filled with a solution containing a chemoattractant (e.g., fMLP, C5a, or IL-8).

-

Neutrophil Preparation: Isolated neutrophils are pre-incubated with this compound or vehicle control as described in the adhesion assay.

-

Cell Seeding: The this compound-treated neutrophils are placed in the upper chamber of the transwell insert.

-

Incubation: The chamber is incubated at 37°C for a period that allows for cell migration (e.g., 60-90 minutes).

-

Quantification of Migration: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified. This can be done by:

-

Staining the migrated cells on the underside of the membrane and counting them under a microscope.

-

Lysing the migrated cells in the lower chamber and quantifying an intracellular component (e.g., myeloperoxidase activity or a fluorescent dye).

-

-

Data Analysis: The chemotactic index is calculated as the ratio of migrated cells in the presence of the chemoattractant to those in the absence of the chemoattractant. The inhibitory effect of this compound is determined by comparing the chemotactic indices of this compound-treated and control cells.

-

Superoxide Production Assay (Cytochrome C Reduction)

-

Principle: This assay measures the production of superoxide anions (O₂⁻) by activated neutrophils. Superoxide reduces ferricytochrome c to ferrocytochrome c, which can be quantified spectrophotometrically.

-

Methodology:

-

Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing isolated neutrophils, cytochrome c, and a buffer solution (e.g., HBSS).

-

This compound Treatment: Neutrophils are pre-incubated with this compound or vehicle control.

-

Stimulation: The reaction is initiated by adding a stimulus such as PMA or fMLP to activate the neutrophil respiratory burst.

-

Spectrophotometric Measurement: The change in absorbance at 550 nm is monitored over time using a microplate reader. The rate of cytochrome c reduction is proportional to the rate of superoxide production.

-

Specificity Control: To ensure that the measured reduction is specific to superoxide, a parallel reaction is run in the presence of superoxide dismutase (SOD), which scavenges superoxide anions. The SOD-inhibitable portion of the cytochrome c reduction is attributed to superoxide production.[13][14][15][16]

-

Data Analysis: The amount of superoxide produced is calculated using the extinction coefficient of reduced cytochrome c. The inhibitory effect of this compound is expressed as a percentage reduction in superoxide production compared to the control.

-

Neutrophil Elastase Release Assay

-

Principle: This assay quantifies the release of elastase from the azurophilic granules of activated neutrophils using a specific chromogenic substrate.

-

Methodology:

-

Neutrophil Preparation and Treatment: Isolated neutrophils are treated with this compound or vehicle control as previously described.

-

Stimulation: The cells are stimulated with an agent like fMLP or C5a to induce degranulation and elastase release.

-

Substrate Addition: A specific chromogenic substrate for neutrophil elastase, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, is added to the cell suspension.[8][17][18]

-

Incubation and Measurement: The mixture is incubated at 37°C. Elastase cleaves the substrate, releasing p-nitroaniline, which has a yellow color. The absorbance of the solution is measured at 405 nm over time.

-

Data Analysis: The rate of change in absorbance is proportional to the elastase activity. The percentage inhibition by this compound is calculated by comparing the rates of substrate cleavage in the presence and absence of the drug.

-

Interleukin-8 (IL-8) Secretion Assay (ELISA)

-

Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of IL-8 secreted by neutrophils into the culture supernatant.

-

Methodology:

-

Cell Culture and Treatment: Isolated neutrophils are cultured in the presence of various concentrations of this compound or vehicle control.

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce IL-8 production and secretion.

-

Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

-

ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for human IL-8.

-

The collected supernatants (and IL-8 standards) are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

-

A substrate for the enzyme is added, resulting in a colorimetric reaction.

-

The reaction is stopped, and the absorbance is read at a specific wavelength.[10][19][20][21][22]

-

-

Data Analysis: The concentration of IL-8 in the samples is determined by comparing their absorbance values to a standard curve generated with known concentrations of IL-8. The inhibitory effect of this compound is calculated as the percentage reduction in IL-8 secretion.

-

Conclusion

This compound exerts its significant anti-inflammatory effects through a multi-pronged attack on neutrophil-mediated inflammation. Its ability to inhibit the potent MPO-H2O2-halide system, reduce the production of damaging reactive oxygen species, and impede neutrophil migration and function at sites of inflammation underscores its therapeutic value in a variety of inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to develop novel anti-inflammatory agents that target similar pathways. A thorough understanding of these core mechanisms is paramount for the strategic design of future investigations and the development of more targeted and effective anti-inflammatory therapies.

References

- 1. Inhibition of the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Inhibition of Polymorphonuclear Leukocyte Cytotoxicity by this compound: A POSSIBLE MECHANISM IN THE TREATMENT OF DERMATITIS HERPETIFORMIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inhibition of polymorphonuclear leukocyte cytotoxicity by this compound. A possible mechanism in the treatment of dermatitis herpetiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Anti-inflammatory action of this compound: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of neutrophil adherence to antibody by this compound: a possible therapeutic mechanism of this compound in the treatment of IgA dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. saturncloud.io [saturncloud.io]

- 10. stemcell.com [stemcell.com]

- 11. Improved method for measuring intracellular Ca++ with fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of fluo-3 to measure cytosolic Ca2+ in platelets and neutrophils. Loading cells with the dye, calibration of traces, measurements in the presence of plasma, and buffering of cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NE activity assay [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Human IL-8 ELISA Kit detect IL-8 in 50 μL serum, plasma or cell culture supernatent | Sigma-Aldrich [sigmaaldrich.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. ELISA for quantification of IL-8 in human serum. [protocols.io]

- 22. creative-diagnostics.com [creative-diagnostics.com]

Dapsone: A Technical Guide to its Antibacterial and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapsone (4,4'-diaminodiphenyl sulfone), a synthetic sulfone, has been a cornerstone in the treatment of leprosy for decades. Beyond its well-established antibacterial properties, this compound exhibits potent anti-inflammatory effects, making it a valuable therapeutic agent for a variety of neutrophilic dermatoses, such as dermatitis herpetiformis. This technical guide provides an in-depth exploration of the dual mechanisms of action of this compound, detailing the molecular pathways it modulates. Quantitative data on its inhibitory activities are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and drug development. Visual diagrams of the core signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of this compound's multifaceted pharmacological profile.

Antibacterial Pathway: Inhibition of Folate Synthesis

This compound's antibacterial effect is primarily bacteriostatic and targets the folic acid synthesis pathway in susceptible microorganisms, most notably Mycobacterium leprae.[1][2] Folic acid is an essential precursor for the synthesis of nucleic acids, and its deprivation ultimately inhibits bacterial replication and leads to cell death.[3]

The key enzyme in this pathway is dihydropteroate synthase (DHPS).[4] this compound, being a structural analog of para-aminobenzoic acid (PABA), acts as a competitive inhibitor of DHPS.[3] It competes with PABA for the active site of the enzyme, thereby blocking the condensation of PABA with 7,8-dihydro-6-hydroxymethylpterin-pyrophosphate to form 7,8-dihydropteroate, a critical step in the folate synthesis pathway.[5][6] Mammalian cells are unaffected by this mechanism as they do not synthesize their own folic acid, instead obtaining it from their diet, which accounts for the selective toxicity of this compound towards bacteria.[4]

Quantitative Data: Inhibition of Dihydropteroate Synthase (DHPS)

| Organism | Enzyme | Inhibitor | IC50 | Reference |

| Mycobacterium leprae | Dihydropteroate Synthase (DHPS) | This compound | 0.06 µg/mL | [6] |

| Escherichia coli | Dihydropteroate Synthase (DHPS) | This compound | 3.0 µg/mL | [6] |

Experimental Protocol: Dihydropteroate Synthase (DHPS) Activity Assay

A simple and rapid method for determining DHPS activity involves a coupled enzymatic spectrophotometric assay.[7]

Principle: The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.

Materials:

-

DHPS enzyme extract

-

6-hydroxymethylpterin pyrophosphate (HMPP)

-

Para-aminobenzoic acid (PABA)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

This compound (or other inhibitors)

-

Reaction buffer (e.g., Tris-HCl with MgCl2 and KCl)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, HMPP, PABA, DHFR, and NADPH.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Initiate the reaction by adding the DHPS enzyme extract to each well.

-

Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADPH oxidation is proportional to the DHPS activity.

-

Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualization: Antibacterial Pathway of this compound

Caption: this compound competitively inhibits bacterial dihydropteroate synthase.

Anti-inflammatory Pathways

The anti-inflammatory properties of this compound are multifaceted and primarily involve the modulation of neutrophil function.[1][6] Neutrophils are key players in the inflammatory response, and their excessive activation can lead to tissue damage.

Inhibition of Myeloperoxidase (MPO)

A primary anti-inflammatory mechanism of this compound is the inhibition of myeloperoxidase (MPO), an enzyme abundant in the azurophilic granules of neutrophils.[8][9] MPO catalyzes the conversion of hydrogen peroxide (H2O2) and chloride ions into hypochlorous acid (HOCl), a potent oxidizing agent that contributes to tissue damage during inflammation.[8] this compound inhibits MPO, thereby reducing the production of HOCl and mitigating inflammatory damage.[7][8]

Modulation of Neutrophil Function

This compound influences several other aspects of neutrophil activity:

-

Inhibition of Chemotaxis: this compound inhibits the migration of neutrophils towards chemoattractants such as N-formyl-methionyl-leucyl-phenylalanine (FMLP) and leukotriene B4 (LTB4).[10][11]

-

Inhibition of Adherence: this compound suppresses the adherence of neutrophils to endothelial cells and antibodies, a crucial step for their migration to inflammatory sites.[3][8] This is achieved, in part, by interfering with the function of β2 integrins (CD11b/CD18).[12]

-

Inhibition of Respiratory Burst: this compound inhibits the neutrophil respiratory burst, which is the rapid release of reactive oxygen species (ROS) like superoxide anions.[13]

-

Inhibition of Inflammatory Mediator Release: this compound has been shown to inhibit the release of pro-inflammatory mediators, including interleukin-8 (IL-8) and prostaglandins like PGD2.[10][14]

Interference with Signaling Pathways

The inhibitory effects of this compound on neutrophil function are linked to its ability to interfere with intracellular signaling cascades. It has been shown to interfere with the activation of G-proteins and antagonize the induction of calcium influx, which are essential for neutrophil activation by chemoattractants.[12][13] Furthermore, this compound can attenuate inflammation by downregulating the Toll-like receptor 4 (TLR4) and dephosphorylating nuclear factor-kappa B (NF-κB).[1][15]

Quantitative Data: Anti-inflammatory Effects of this compound

| Assay | Stimulus | Inhibitor | IC50 / Effective Concentration | Reference |

| Neutrophil Adherence | PMA or FMLP | This compound | ~150 µg/mL | [8] |

| Leukotriene B4 (LTB4) Generation | Ca2+ ionophore A23187 | This compound | 15 µM | [16] |

| 5-Hydroxyeicosatetraenoic acid (5-HETE) Generation | Ca2+ ionophore A23187 | This compound | 9 µM | [16] |

| Superoxide Production | fMLP or C5a | This compound | Significant inhibition at therapeutic concentrations | [13] |

| IL-8 Release (from keratinocytes) | Antibodies to BP180 | This compound | Dose-dependent suppression at 0.5-5 µg/mL | [14] |

| Myeloperoxidase (MPO) Activity | Cell-free system | This compound | Competitive inhibition at 1-30 µg/mL | [17][18] |

Experimental Protocol: Neutrophil Adherence Assay

This protocol is based on the method described for measuring integrin-mediated neutrophil adherence.[8]

Principle: Stimulated neutrophils adhere to protein-coated surfaces in microtiter plates. The number of adherent cells is quantified by staining with crystal violet and measuring the absorbance.

Materials:

-

Isolated human neutrophils

-

96-well microtiter plates coated with albumin

-

Stimulants: Phorbol myristate acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (FMLP)

-

This compound

-

Hanks' Balanced Salt Solution (HBSS)

-

Crystal Violet solution (0.5% in methanol)

-

33% Acetic acid

-

Microplate reader

Procedure:

-

Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method.

-

Resuspend neutrophils in HBSS to the desired concentration.

-

Add varying concentrations of this compound to the wells of the albumin-coated 96-well plate.

-

Add the neutrophil suspension to the wells.

-

Add the stimulant (PMA or FMLP) to the appropriate wells. Include unstimulated controls.

-

Incubate the plate at 37°C for 30 minutes.

-

Wash the plate gently with HBSS to remove non-adherent cells.

-

Add crystal violet solution to each well and incubate for 10 minutes at room temperature.

-

Wash the plate with water to remove excess stain.

-

Add 33% acetic acid to each well to solubilize the stain.

-

Read the absorbance at 590 nm using a microplate reader.

-

Calculate the percentage of inhibition of adherence for each this compound concentration relative to the stimulated control.

-

Determine the IC50 value.

Visualizations: Anti-inflammatory Pathways of this compound

Caption: this compound's multi-faceted anti-inflammatory mechanisms.

Caption: Workflow for assessing this compound's effect on neutrophil adherence.

Conclusion

This compound's therapeutic efficacy stems from its dual ability to act as both an antibacterial and an anti-inflammatory agent. Its well-defined antibacterial mechanism, centered on the inhibition of bacterial folate synthesis, provides a clear rationale for its use in diseases like leprosy. The anti-inflammatory actions of this compound are more complex, involving multiple points of intervention in the neutrophil-mediated inflammatory cascade, with the inhibition of myeloperoxidase being a central feature. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the nuanced pharmacology of this compound and the development of novel therapeutics targeting these pathways. The continued exploration of this compound's mechanisms will undoubtedly uncover new therapeutic possibilities for this versatile drug.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of neutrophil adherence to antibody by this compound: a possible therapeutic mechanism of this compound in the treatment of IgA dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Superoxide is an antagonist of antiinflammatory drugs that inhibit hypochlorous acid production by myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydropteroate Synthase of Mycobacterium leprae and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. This compound suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. A comprehensive insight into the anti-inflammatory properties of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Selective inhibition of human neutrophil chemotaxis to N-formyl-methionyl-leucyl-phenylalanine by sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory action of this compound: inhibition of neutrophil adherence is associated with inhibition of chemoattractant-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound suppresses human neutrophil superoxide production and elastase release in a calcium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The IL-8 release from cultured human keratinocytes, mediated by antibodies to bullous pemphigoid autoantigen 180, is inhibited by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Ameliorates Colitis through TLR4/NF-kB Pathway in TNBS Induced Colitis Model in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound inhibits the generation of 5-lipoxygenase products in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Inhibition of Polymorphonuclear Leukocyte Cytotoxicity by this compound: A POSSIBLE MECHANISM IN THE TREATMENT OF DERMATITIS HERPETIFORMIS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The inhibition of polymorphonuclear leukocyte cytotoxicity by this compound. A possible mechanism in the treatment of dermatitis herpetiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and In Vivo Metabolism of Dapsone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone), a synthetic sulfone, has been a cornerstone in the treatment of leprosy for decades. Its therapeutic applications have since expanded to include a range of dermatological conditions, such as dermatitis herpetiformis, and as a prophylactic agent for opportunistic infections like Pneumocystis jirovecii pneumonia in immunocompromised individuals.[1] A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for optimizing therapeutic efficacy and minimizing dose-related adverse effects, most notably methemoglobinemia and hemolytic anemia. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on its in vivo metabolism. Detailed experimental protocols for key analyses are provided, and metabolic pathways are visualized to facilitate a comprehensive understanding.

Pharmacokinetics of this compound

This compound is readily absorbed following oral administration, with peak plasma concentrations typically reached within 4 to 8 hours.[1] The drug exhibits a long elimination half-life, averaging around 28 to 30 hours, which allows for once-daily dosing.[1][2] this compound is approximately 70-90% bound to plasma proteins, and its primary metabolite, monoacetylthis compound (MADDS), is almost entirely protein-bound.[2][3] The volume of distribution is estimated to be 1.5 L/kg, indicating its distribution throughout total body water and into various tissues.[1][4]

Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

| Parameter | Value | Reference(s) |

| Time to Peak Concentration (Tmax) | 4 - 8 hours | [1] |

| Elimination Half-life (t½) | 10 - 50 hours (average ~28-30 hours) | [1] |

| Volume of Distribution (Vd) | 1.5 L/kg | [1][4] |

| Protein Binding | 70 - 90% | [2][4] |

| Bioavailability | ~100% |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Reference(s) |

| Dose | 12 mg/kg | [5] |

| Peak Plasma Concentration (Cmax) | 4890 ng/mL | [5] |

| Time to Peak Concentration (Tmax) | 1 hour | [5] |

| Bioavailability | 78% | [5] |

In Vivo Metabolism of this compound

The liver is the primary site of this compound metabolism, which occurs via two main pathways: N-acetylation and N-hydroxylation.[6][7] These metabolic transformations are crucial determinants of both the therapeutic and toxic effects of the drug.

N-Acetylation: This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[8] this compound is acetylated to form monoacetylthis compound (MADDS), a major metabolite. The rate of this acetylation is subject to genetic polymorphism, leading to "slow" and "rapid" acetylator phenotypes in the population.[8][9] This genetic variation can influence plasma concentrations of this compound and MADDS, potentially impacting both efficacy and toxicity.

N-Hydroxylation: This pathway is mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2E1, CYP2C9, and CYP3A4.[1][10] N-hydroxylation of this compound results in the formation of this compound hydroxylamine (DDS-NHOH).[6] This metabolite is a potent oxidizing agent and is primarily responsible for the dose-dependent hematological side effects of this compound, including methemoglobinemia and hemolytic anemia.[7][11] this compound hydroxylamine can be further metabolized to other reactive intermediates.

The metabolites, including MADDS and hydroxylated forms, are subsequently conjugated with glucuronic acid or sulfate and are primarily excreted in the urine.[2][6] Approximately 85% of a daily dose of this compound is recovered in the urine as water-soluble metabolites.[1] this compound and its metabolites also undergo enterohepatic circulation, which contributes to their long half-life.[2][12]

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound via N-acetylation and N-hydroxylation.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound in rats following oral administration.

a. Animal Handling and Dosing:

-

Animals: Male Sprague-Dawley rats (200-250 g) are used.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

-

Fasting: Rats are fasted overnight before dosing.

-

Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 12 mg/kg).[5]

b. Blood Sampling:

-

Blood samples (approximately 200 µL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[5]

-

Samples are collected into heparinized tubes.

-

Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes) and stored at -80°C until analysis.

c. Sample Analysis:

-

Plasma concentrations of this compound and its metabolites are determined using a validated analytical method, such as HPLC or LC-MS/MS (see protocol below).

d. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

Experimental Workflow for a Rat Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study of this compound in rats.

Quantification of this compound and Monoacetylthis compound in Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of this compound and its major metabolite, MADDS, in plasma.

a. Sample Preparation (Protein Precipitation):

-

To 1 mL of plasma, add a known concentration of an internal standard (e.g., phenacetin).

-

Add 2 mL of a precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) or an acetonitrile-buffer solution. The exact composition may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 295 nm.

-

Injection Volume: 20 µL.

c. Calibration and Quantification:

-

Prepare a series of calibration standards of this compound and MADDS in blank plasma.

-

Process the standards and samples as described in the sample preparation step.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentrations of this compound and MADDS in the unknown samples from the calibration curve.

Conclusion

This technical guide has provided a comprehensive overview of the pharmacokinetics and in vivo metabolism of this compound. The key metabolic pathways of N-acetylation and N-hydroxylation have been detailed, along with their enzymatic mediators and the resulting metabolites. The provided quantitative data, summarized in tables, and the visualization of metabolic and experimental workflows offer a clear and concise resource for researchers and professionals in drug development. The detailed experimental protocols for in vivo pharmacokinetic studies and HPLC analysis serve as a practical guide for conducting further research on this important therapeutic agent. A thorough understanding of these principles is essential for the safe and effective use of this compound in clinical practice and for the development of new therapeutic strategies involving this compound.

References

- 1. High-performance liquid chromatographic method with ultraviolet detection for the determination of this compound and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. academic.oup.com [academic.oup.com]

- 5. isca.me [isca.me]

- 6. "Determination of this compound and its metabolites" by Xin Cai [scholarlycommons.pacific.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The absolute oral bioavailability of this compound in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of shikonin and fisetin on this compound metabolism <i>in vitro</i> and <i>in vivo</i> - Arabian Journal of Chemistry [arabjchem.org]

- 11. Determination of this compound in muscle tissue and milk using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijfmr.com [ijfmr.com]

Dapsone: A Technical Guide to its Cellular Targets and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapsone (4,4'-diaminodiphenyl sulfone), a synthetically produced sulfone, has been a cornerstone in the treatment of leprosy for decades. Beyond its well-established antimicrobial properties, this compound exhibits potent anti-inflammatory and immunomodulatory effects, making it a valuable therapeutic agent for a variety of dermatological and other inflammatory conditions. This technical guide provides an in-depth exploration of the cellular targets and molecular interactions of this compound, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide delves into the dual mechanisms of this compound's action: its antibacterial effects through the inhibition of folate synthesis and its complex anti-inflammatory activities centered on the modulation of neutrophil function and inflammatory signaling pathways. Quantitative data on enzyme inhibition and cellular effects are presented in structured tables for comparative analysis. Detailed methodologies for key experiments are provided to facilitate further research and understanding of this multifaceted drug. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to elucidate the intricate molecular mechanisms underlying this compound's therapeutic efficacy.

Antimicrobial Mechanism of Action: Inhibition of Folate Synthesis

This compound's antibacterial activity is primarily attributed to its role as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] Folic acid is an essential precursor for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect.[1]

Cellular Target: Dihydropteroate Synthase (DHPS)

The primary cellular target for this compound's antimicrobial action is the enzyme dihydropteroate synthase (DHPS). This compound mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), and competes for binding to the enzyme's active site. This competitive inhibition blocks the condensation of PABA with 7,8-dihydro-6-hydroxymethylpterin pyrophosphate, a critical step in the synthesis of dihydropteroic acid, the precursor to dihydrofolic acid.[1]

Molecular Interaction: Competitive Inhibition

The structural similarity between this compound and PABA allows this compound to bind to the PABA-binding site on DHPS, thereby preventing the natural substrate from binding and halting the folate synthesis pathway. The effectiveness of this inhibition is demonstrated by the low half-maximal inhibitory concentration (IC50) values observed in various bacterial species.

Quantitative Data: DHPS Inhibition

The inhibitory potency of this compound against DHPS has been quantified in several studies. The following table summarizes key IC50 values.

| Target Enzyme | Organism | IC50 | Reference |

| Dihydropteroate Synthase (DHPS) | Mycobacterium leprae | 0.06 µg/mL | [1] |

| Dihydropteroate Synthase (DHPS) | Escherichia coli | 3.0 µg/mL | [1] |

Mutations in the folP1 gene, which encodes for DHPS in M. leprae, can lead to this compound resistance. For instance, a P55R mutation has been shown to increase the minimum inhibitory concentration (MIC) by 64-fold and the IC50 by 68-fold.

Anti-inflammatory and Immunomodulatory Mechanisms of Action

This compound's anti-inflammatory properties are multifaceted and primarily revolve around its ability to modulate the function of neutrophils, key cellular players in the inflammatory response.[3]

Cellular Target: Myeloperoxidase (MPO) in Neutrophils

A primary target for this compound's anti-inflammatory action is myeloperoxidase (MPO), an enzyme abundant in the azurophilic granules of neutrophils.[2][4] MPO plays a crucial role in the neutrophil's oxidative burst by catalyzing the production of hypochlorous acid (HOCl), a potent oxidizing agent that contributes to tissue damage during inflammation.[5]

Molecular Interaction: Inhibition of MPO Activity

This compound inhibits MPO by converting the enzyme into an inactive intermediate form, known as compound II.[6] This action effectively halts the MPO-H2O2-halide system, leading to a reduction in the production of reactive oxygen species (ROS) and subsequent tissue protection from oxidative damage.[5] this compound is a potent inhibitor of MPO, with significant inhibition observed at concentrations of approximately 1 µM or less.[5]

Inhibition of Neutrophil Chemotaxis and Adherence

This compound has been shown to inhibit neutrophil chemotaxis, the directed migration of neutrophils to sites of inflammation. This effect is, at least in part, mediated by its interference with chemoattractant-induced signal transduction.[7] this compound can inhibit neutrophil chemotaxis towards N-formyl-methionyl-leucyl-phenylalanine (fMLP) at a concentration of 10 micrograms/ml.[7]

Furthermore, this compound inhibits the adherence of neutrophils to endothelial cells, a critical step in their migration from the bloodstream into tissues. The 50% inhibitory dose for this compound on stimulated neutrophil adherence is approximately 150 micrograms/ml.

Modulation of Inflammatory Signaling Pathways

This compound influences several key signaling pathways involved in inflammation:

-

NF-κB Pathway: this compound has been shown to attenuate inflammation by downregulating the Toll-like receptor 4 (TLR4) and dephosphorylating the nuclear factor-kappa B (NF-κB).[8][9] This leads to a reduction in the expression of pro-inflammatory cytokines.

-

G-Protein Coupled Receptor (GPCR) Signaling: this compound interferes with the activation of Gi-type G-proteins in neutrophils, which are crucial for initiating the signal transduction cascade in response to chemotactic stimuli.

-

Cytokine Production: this compound can suppress the production of pro-inflammatory cytokines. It has been shown to decrease the mRNA expression of tumor necrosis factor-alpha (TNF-α) in activated mononuclear cells. It also inhibits the secretion of interleukin-8 (IL-8), a potent neutrophil chemoattractant.

The Role of this compound Metabolites

This compound is metabolized in the liver to several compounds, with this compound hydroxylamine (DDS-NHOH) being a key active metabolite.[3] DDS-NHOH contributes to both the therapeutic anti-inflammatory effects and the adverse hematological side effects of this compound. This metabolite has been shown to have anti-inflammatory properties of its own.

Quantitative Data: Anti-inflammatory Effects

The following table summarizes quantitative data related to this compound's anti-inflammatory effects.

| Effect | Target/System | IC50 / Effective Concentration |

| Inhibition of Myeloperoxidase (MPO) | Human Neutrophils | Potent inhibition at ~1 µM |

| Inhibition of Neutrophil Adherence | Stimulated Human Neutrophils | ~150 µg/mL |

| Inhibition of Neutrophil Chemotaxis | Human Neutrophils (towards fMLP) | 10 µg/mL |

Experimental Protocols

Dihydropteroate Synthase (DHPS) Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on DHPS activity using radiolabeled p-aminobenzoic acid (PABA).[1]

Materials:

-

Bacterial cell lysate containing DHPS

-

14C-labeled PABA

-

7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPP)

-

This compound solutions of varying concentrations

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Whatman 3MM chromatography paper

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing the cell lysate (a source of DHPS), reaction buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding 14C-PABA and DHPP.

-

Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).

-

Spot a defined volume of each reaction mixture onto Whatman 3MM paper.

-

Perform ascending chromatography to separate the product (dihydropteroate) from the unreacted 14C-PABA.

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol outlines a method to assess the effect of this compound on neutrophil migration towards a chemoattractant.[10]

Materials:

-

Isolated human neutrophils

-

Chemoattractant (e.g., fMLP or IL-8)

-

This compound solutions of varying concentrations

-

Boyden chamber with a microporous membrane (e.g., 5.0 µm pore size)

-

Assay buffer (e.g., serum-free medium)

-

Method for quantifying migrated cells (e.g., ATP-based luminescence assay)

Procedure:

-

Isolate neutrophils from fresh human blood.

-

Place the chemoattractant and this compound (or vehicle control) in the lower chamber of the Boyden apparatus.

-

Add the isolated neutrophils to the upper chamber.

-

Incubate the chamber at 37°C in a humidified atmosphere for a set time (e.g., 1 hour) to allow for cell migration through the membrane.

-

Quantify the number of neutrophils that have migrated to the lower chamber using a suitable method, such as measuring ATP levels.

-

Calculate the percentage of inhibition of chemotaxis for each this compound concentration.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.

Conclusion

This compound remains a clinically significant drug with a well-defined dual mechanism of action. Its ability to inhibit bacterial folate synthesis provides a clear rationale for its use in infectious diseases like leprosy. Concurrently, its multifaceted anti-inflammatory effects, primarily through the modulation of neutrophil activity and key inflammatory signaling pathways, underscore its efficacy in a range of dermatological and inflammatory disorders. This technical guide has provided a comprehensive overview of the cellular targets and molecular interactions of this compound, supported by quantitative data and detailed experimental methodologies. The visualization of the intricate signaling pathways offers a clearer understanding of its complex mechanisms. Continued research into the precise molecular interactions of this compound and its metabolites will undoubtedly open new avenues for its therapeutic application and the development of novel anti-inflammatory and antimicrobial agents.

References

- 1. Dihydropteroate Synthase of Mycobacterium leprae and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Use in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Inhibition of Polymorphonuclear Leukocyte Cytotoxicity by this compound: A POSSIBLE MECHANISM IN THE TREATMENT OF DERMATITIS HERPETIFORMIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms by which clofazimine and this compound inhibit the myeloperoxidase system. A possible correlation with their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective inhibition of human neutrophil chemotaxis to N-formyl-methionyl-leucyl-phenylalanine by sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Ameliorates Colitis through TLR4/NF-kB Pathway in TNBS Induced Colitis Model in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. criver.com [criver.com]

Dapsone: A Comprehensive Technical Guide on its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction